molecular formula C20H17N5O2 B2994743 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5-phenylisoxazole-3-carboxamide CAS No. 2034308-15-9

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5-phenylisoxazole-3-carboxamide

Cat. No. B2994743
CAS RN: 2034308-15-9
M. Wt: 359.389
InChI Key: HIVCSMKDSRWFHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5-phenylisoxazole-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a pyridine ring, an isoxazole ring, and a phenyl ring . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .

Scientific Research Applications

Metabolic Pathways and Drug Disposition

Research into compounds with structural features similar to "N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5-phenylisoxazole-3-carboxamide" often investigates their metabolic pathways, aiming to understand how they are processed by the body. For instance, studies on the metabolism of specific drugs can reveal how they are transformed into active or inactive metabolites, their excretion routes, and the implications for drug efficacy and safety. This knowledge is crucial for developing medications with optimal absorption, distribution, metabolism, and excretion (ADME) profiles, enhancing therapeutic outcomes while minimizing adverse effects (Renzulli et al., 2011).

Environmental and Dietary Exposures

The study of heterocyclic amines, including those related to "N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5-phenylisoxazole-3-carboxamide," extends to environmental and dietary exposures. These compounds, often formed during the cooking of meat at high temperatures, have been examined for their potential health impacts. Research on the presence of carcinogenic heterocyclic amines in the human diet and their detection in biological samples underscores the importance of understanding the sources and effects of exposure to such compounds. Insights from these studies can inform public health recommendations and strategies to mitigate exposure to potential carcinogens (Ushiyama et al., 1991).

Potential Therapeutic Applications

Compounds structurally or functionally related to "N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5-phenylisoxazole-3-carboxamide" may exhibit promising therapeutic applications. By targeting specific receptors or enzymes, these molecules could offer new avenues for treating various diseases, including neurodegenerative disorders, cancers, and metabolic diseases. Ongoing research aims to identify and optimize such compounds for clinical use, leveraging their unique chemical properties to develop novel treatments that are both effective and safe (Balani et al., 1995).

Toxicological Assessment

Evaluating the toxicological profile of compounds like "N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5-phenylisoxazole-3-carboxamide" is essential for determining their safety for human use. Studies often focus on identifying potential genotoxic or carcinogenic effects, understanding the mechanisms of action, and assessing the risks associated with exposure. Such research is fundamental to ensuring that new chemicals introduced as pharmaceuticals or found in the environment do not pose undue health risks to humans (Moonen et al., 2004).

Mechanism of Action

Target of Action

The primary target of this compound is the ribosomal s6 kinase p70S6Kβ (S6K2) . This kinase plays a crucial role in the regulation of cell growth and proliferation by promoting protein synthesis.

Biochemical Pathways

The inhibition of S6K2 affects the mTOR signaling pathway, which is a central regulator of cell metabolism, growth, proliferation, and survival. The downstream effects of this inhibition can lead to reduced protein synthesis and cell growth .

Result of Action

The molecular and cellular effects of the compound’s action include reduced protein synthesis and cell growth due to the inhibition of S6K2. This can potentially lead to the suppression of tumor growth in cancers where S6K2 is overactive .

properties

IUPAC Name

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-25-13-17(12-23-25)16-7-14(9-21-11-16)10-22-20(26)18-8-19(27-24-18)15-5-3-2-4-6-15/h2-9,11-13H,10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVCSMKDSRWFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5-phenylisoxazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.